

Comparative Efficacy of NUC-3373: A Novel Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L-3373**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NUC-3373, a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR), with alternative standard-of-care therapies across various cancer types. NUC-3373 is designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU) by generating higher intracellular concentrations of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS).^[1] This guide summarizes preclinical and clinical data, details experimental methodologies, and presents signaling pathways and experimental workflows to offer an objective evaluation of NUC-3373's performance.

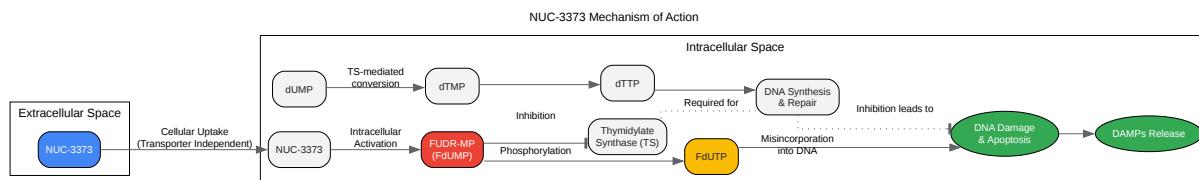
Mechanism of Action: A ProTide Approach to Enhanced Efficacy

NUC-3373 is a ProTide, a pre-activated and protected form of FUDR. This chemical modification allows it to bypass the resistance mechanisms that often limit the efficacy of 5-FU. Unlike 5-FU, NUC-3373 does not require activation by thymidine kinase and is resistant to degradation by dihydropyrimidine dehydrogenase (DPD). This results in significantly higher and sustained intracellular levels of FUDR-MP.

The primary mechanism of action of NUC-3373 is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the sole de novo pathway for thymidine synthesis.^[1] Inhibition of TS

leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA replication and repair. The resulting nucleotide pool imbalance triggers "thymineless death" in cancer cells. Furthermore, FUDR-MP can be further phosphorylated to FUDR-triphosphate (FdUTP) and misincorporated into DNA, leading to DNA damage and apoptosis.^[1]

Recent studies also suggest that NUC-3373 can potentiate an anti-tumor immune response by inducing the release of damage-associated molecular patterns (DAMPs) from cancer cells.



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NUC-3373's intracellular activation and dual mechanism of action.

Preclinical Efficacy

In Vitro Cytotoxicity

NUC-3373 has demonstrated superior potency compared to 5-FU in various cancer cell lines. This is attributed to its ability to generate significantly higher intracellular concentrations of the active metabolite, FUDR-MP.

Cell Line	Cancer Type	NUC-3373 IC ₅₀ (μ M)	5-FU IC ₅₀ (μ M)
HCT116	Colorectal Cancer	29	>100
SW480	Colorectal Cancer	56	>100

Experimental Protocol: IC50 Determination

- Cell Culture: Human colorectal cancer cell lines HCT116 and SW480 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of NUC-3373 or 5-FU for a specified duration (e.g., 72 hours).
- Viability Assay: Cell viability was assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Clinical Efficacy

NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, demonstrating promising activity in heavily pre-treated patient populations.

NuTide:301: Monotherapy in Advanced Solid Tumors

The NuTide:301 study was a Phase 1, open-label, dose-escalation trial of NUC-3373 monotherapy in patients with advanced solid tumors who were refractory to standard therapies. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Cancer Type	Number of Patients	Best Overall Response
Advanced Solid Tumors	59	Stable Disease

While no objective responses were observed, a best overall response of stable disease was noted in this heavily pre-treated population, with some patients experiencing prolonged progression-free survival.[\[3\]](#) The recommended Phase 2 dose (RP2D) was determined to be 2500 mg/m² weekly.[\[3\]](#)

Experimental Protocol: NuTide:301 Study

- Study Design: A Phase 1, open-label, two-part, dose-escalation study.[[2](#)]
- Patient Population: Patients aged ≥ 18 years with a histologically confirmed solid tumor refractory to standard therapies.[[2](#)]
- Treatment: NUC-3373 was administered as an intravenous infusion on either Days 1, 8, 15, and 22 of a 28-day cycle (Part 1) or on Days 1 and 15 of a 28-day cycle (Part 2). [[2](#)][[3](#)]
- Primary Objectives: To determine the maximum tolerated dose (MTD) and the RP2D and schedule of NUC-3373.[[3](#)]
- Secondary Objectives: To assess the safety, pharmacokinetics, and anti-tumor activity of NUC-3373.[[3](#)]

NuTide:302: Combination Therapy in Advanced Colorectal Cancer

The NuTide:302 study is a Phase 1b/2 trial evaluating NUC-3373 in combination with standard-of-care agents (leucovorin, oxaliplatin, irinotecan, and bevacizumab) in patients with advanced colorectal cancer who have progressed on prior fluoropyrimidine-containing therapies.[[7](#)][[8](#)]

Treatment Arm	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
NUFIRI-bev (NUC-3373 + Leucovorin + Irinotecan + Bevacizumab)	Second-line CRC	Promising anti-tumor activity, including tumor volume reductions	-	Several patients achieved longer PFS compared to their first-line 5-FU-based therapy
NUFOX-bev (NUC-3373 + Leucovorin + Oxaliplatin + Bevacizumab)	Second-line CRC	Promising anti-tumor activity, including numerous patients with tumor volume reductions	-	-

Standard of Care Comparison: Second-Line Colorectal Cancer

Treatment Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
FOLFIRI + Bevacizumab	10.1% - 32%	5.4 - 11.6 months	14.5 - 21.4 months
FOLFOX + Bevacizumab	~22.7%	~7.3 months	~12.9 months

Experimental Protocol: NuTide:302 Study

- Study Design: A three-part, Phase 1b study.[9]
- Patient Population: Patients with advanced colorectal cancer who have relapsed after ≥ 2 prior lines of fluoropyrimidine-containing therapies.[9]

- Treatment Arms: Part 1: NUC-3373 with or without leucovorin. Part 2: NUC-3373 + leucovorin with either oxaliplatin (NUFOX) or irinotecan (NUFIRI). Part 3: NUFOX and NUFIRI regimens combined with biologics (e.g., bevacizumab).[9]
- Primary Objective: To determine the RP2D and schedule of NUC-3373 in combination regimens.[10]
- Secondary Objectives: To evaluate the safety, pharmacokinetics, and anti-tumor activity of the combination therapies.[10]

NuTide:303: Combination with Pembrolizumab in Advanced Solid Tumors

The NuTide:303 study is a Phase 1b/2 modular trial investigating NUC-3373 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[11][12]

Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Notable Responses
Advanced Solid Tumors (heavily pre-treated, PD-(L)1 experienced)	22%	67%	- 100% reduction in target lesion in a urothelial carcinoma patient- 81% reduction in target lesions in a melanoma patient

Standard of Care Comparison

Cancer Type	Treatment	Overall Response Rate (ORR)
Advanced Melanoma	Pembrolizumab	33% - 42%
Advanced Urothelial Carcinoma	Gemcitabine + Cisplatin	36% - 57%

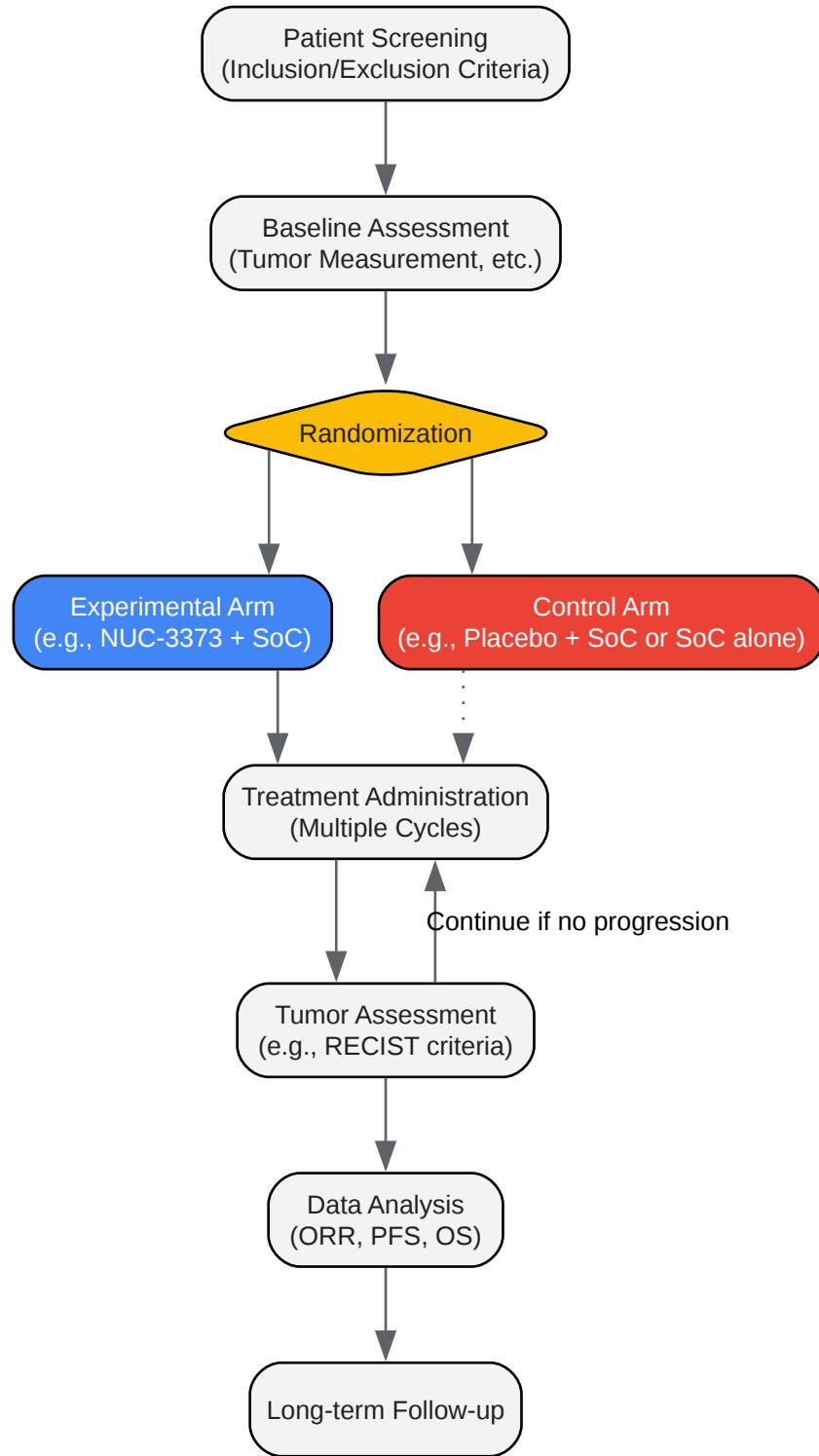
Experimental Protocol: NuTide:303 Study

- Study Design: A Phase 1b/2, open-label, multi-arm, parallel cohort, dose-validation and expansion study.[[11](#)]
- Patient Population: Patients with advanced/metastatic solid tumors who have progressed on ≤ 2 prior therapies, which may have included a prior immunotherapy-containing regimen.[[11](#)]
- Treatment: NUC-3373 in combination with leucovorin and pembrolizumab.[[11](#)]
- Primary Objectives: To determine the safety and tolerability of the combination therapy.
- Secondary Objectives: To assess the anti-tumor efficacy and pharmacokinetics of the combination.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anti-cancer agent like NUC-3373 in a clinical trial setting.

Clinical Trial Workflow for Efficacy Evaluation

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A generalized workflow for a randomized clinical trial.

Conclusion

NUC-3373 represents a promising advancement in fluoropyrimidine-based chemotherapy. Its unique ProTide design enables it to overcome key resistance mechanisms associated with 5-FU, leading to enhanced intracellular concentrations of the active metabolite and a more favorable safety profile. Preclinical data demonstrates superior in vitro potency compared to 5-FU. Clinical trials have shown encouraging signals of anti-cancer activity in heavily pre-treated patients with various solid tumors, both as a monotherapy and in combination with other agents.

The comparative data presented in this guide suggest that NUC-3373, particularly in combination regimens, has the potential to offer a significant benefit to patients, including those who have become refractory to standard fluoropyrimidine therapies. Further randomized controlled trials are necessary to definitively establish its place in the treatment landscape for various cancers. The ongoing and planned studies will provide more robust data on the comparative efficacy and safety of NUC-3373, potentially leading to a new standard of care for patients with solid tumors.

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- To cite this document: BenchChem. [Comparative Efficacy of NUC-3373: A Novel Thymidylate Synthase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673714#comparative-efficacy-of-nuc-3373-in-different-cancer-types>]

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